molecular formula C19H19NO5 B567204 Fmoc-O-methyl-D-Ser CAS No. 1279032-69-7

Fmoc-O-methyl-D-Ser

Cat. No. B567204
M. Wt: 341.363
InChI Key: YFWAFELGMGZCHL-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-O-methyl-D-Ser is a chemical compound with the molecular formula C19H19NO5 . It is used in research and development .


Synthesis Analysis

Fmoc-O-methyl-D-Ser is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the synthesis of peptides in virtually any scale . The Fmoc group is removed using a two-step mechanism reaction favored by the use of cyclic secondary amines .


Molecular Structure Analysis

The molecular structure of Fmoc-O-methyl-D-Ser consists of 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The structure can be further analyzed using tools like ChemSpider .


Chemical Reactions Analysis

The Fmoc group in Fmoc-O-methyl-D-Ser can be removed using a weak base such as triethylamine . This process is crucial for the synthesis of peptides .


Physical And Chemical Properties Analysis

Fmoc-O-methyl-D-Ser has a molecular weight of 341.36 . More detailed physical and chemical properties can be obtained from resources like ChemicalBook .

Scientific Research Applications

Role in Drug Metabolism and Disease Insights

Fmoc-O-methyl-D-Ser's involvement in pharmacological and toxicological contexts is significant, particularly in the oxygenation of heteroatom-containing chemicals and drugs. This process typically results in the conversion of these substances into harmless, polar, and readily excreted metabolites. However, there are cases where it bioactivates chemicals into toxic materials, underlying its dual role in drug safety and efficacy. The genetic variability and allelic variation of related enzymes contribute to interindividual differences in metabolism, offering a potential advantage in drug design to minimize adverse drug interactions (Cashman & Zhang, 2006; Başaran & Eke, 2017).

Diagnostic and Analytical Applications

The field of diagnostics has seen innovative applications of Fmoc-O-methyl-D-Ser, particularly through techniques like surface-enhanced Raman spectroscopy (SERS). SERS has been applied in biological and biomedical detection, leveraging its molecular specificity and high sensitivity. This technique provides deep insights into living cells and their microenvironments, crucial for disease development assessment. Additionally, SERS's application in detecting cancer cells and tumor margins underscores its clinical relevance and potential for theranostic approaches (Cialla‐May et al., 2017).

Contributions to Neurobiology and Brain Development

Fmoc-O-methyl-D-Ser is implicated in neurobiology, particularly concerning the role of D-serine as a gliotransmitter. D-serine acts as an endogenous co-agonist for NMDA receptors, modulating synaptic transmission and plasticity. This function suggests D-serine's involvement in brain development and circuit refinement, offering insights into the neurobiological basis of various psychiatric and neurological disorders. The developmental regulation of D-serine and its active release by glial cells highlight its critical role in forming functional neuronal circuits (Horn et al., 2013).

Fmoc-O-methyl-D-Ser in Food Safety and Quality

Advances in SERS techniques, particularly those involving Fmoc-O-methyl-D-Ser, contribute significantly to food safety and quality detection. SERS substrates based on cellulosic materials, including papers and fabrics, offer environmentally friendly and renewable resources for detecting food contaminants. These substrates allow for the fast, sensitive, and non-invasive analysis of complex food systems, demonstrating the potential of Fmoc-O-methyl-D-Ser in addressing global food safety issues (Jiang et al., 2021; Hu & Pu, 2021).

Safety And Hazards

Fmoc-O-methyl-D-Ser should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Fmoc-O-methyl-D-Ser, like other Fmoc-modified amino acids, is important in the field of peptide synthesis. It is expected to continue playing a significant role in the development of new drugs and research .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWAFELGMGZCHL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208514
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-O-methyl-D-Ser

CAS RN

1279032-69-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279032-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.